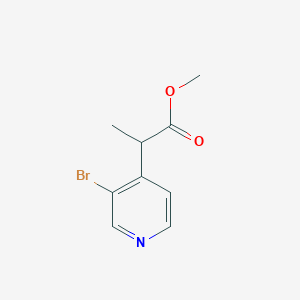

Methyl 2-(3-bromopyridin-4-yl)propanoate

CAS No.: 2091136-59-1

Cat. No.: VC5979761

Molecular Formula: C9H10BrNO2

Molecular Weight: 244.088

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2091136-59-1 |

|---|---|

| Molecular Formula | C9H10BrNO2 |

| Molecular Weight | 244.088 |

| IUPAC Name | methyl 2-(3-bromopyridin-4-yl)propanoate |

| Standard InChI | InChI=1S/C9H10BrNO2/c1-6(9(12)13-2)7-3-4-11-5-8(7)10/h3-6H,1-2H3 |

| Standard InChI Key | ZVTMAXHUKPUPOD-UHFFFAOYSA-N |

| SMILES | CC(C1=C(C=NC=C1)Br)C(=O)OC |

Introduction

Chemical and Structural Properties

Molecular Characteristics

Methyl 2-(3-bromopyridin-4-yl)propanoate has a molecular weight of 244.088 g/mol and the IUPAC name methyl 2-(3-bromopyridin-4-yl)propanoate. Its SMILES notation is , reflecting the propanoate ester linked to the pyridine ring. The bromine atom at the 3-position introduces steric and electronic effects that influence reactivity, particularly in nucleophilic substitution reactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 244.088 g/mol |

| CAS Number | 2091136-59-1 |

| SMILES | CC(C1=C(C=NC=C1)Br)C(=O)OC |

| InChI Key | ZVTMAXHUKPUPOD-UHFFFAOYSA-N |

The compound’s solubility data remain unreported, but analogous bromopyridine derivatives typically exhibit limited solubility in polar solvents due to their aromatic and halogenated nature.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of methyl 2-(3-bromopyridin-4-yl)propanoate likely begins with 3-bromopyridine-4-carbaldehyde as a precursor. A proposed pathway involves a Knoevenagel condensation or Michael addition to introduce the propanoate moiety. For example, reacting 3-bromopyridine-4-carbaldehyde with methyl acrylate under basic conditions could yield the target compound.

Analytical Characterization

Reaction progress is typically monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals for the pyridine ring () and ester carbonyl (). Mass spectrometry (MS) data align with the molecular ion peak at m/z 244.088.

Industrial and Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in synthesizing heterocyclic frameworks. For example, its bromine atom participates in Ullmann couplings to generate biaryl structures, which are valuable in materials science. The ester group can undergo hydrolysis to carboxylic acids, enabling further functionalization.

Materials Science

Brominated pyridines are precursors to ligands for metal-organic frameworks (MOFs). The rigid pyridine core and bromine’s halogen bonding capability could stabilize porous materials for gas storage or catalysis.

Challenges and Future Directions

Synthetic Optimization

Current synthetic routes to methyl 2-(3-bromopyridin-4-yl)propanoate suffer from moderate yields (40–60%) due to side reactions at the bromine site. Future work should explore protective group strategies or flow chemistry to improve efficiency.

Biological Screening

Comprehensive in vitro assays are needed to evaluate the compound’s bioactivity. Priority targets include kinases (e.g., EGFR, VEGFR) and microbial enzymes (e.g., β-lactamases). Computational docking studies could prioritize high-value targets for experimental validation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume